molecular formula C15H11BrN2O B1528511 3-bromo-N-(2-cyanophenyl)-2-methylbenzamide CAS No. 1363165-97-2

3-bromo-N-(2-cyanophenyl)-2-methylbenzamide

Cat. No. B1528511
CAS RN: 1363165-97-2
M. Wt: 315.16 g/mol
InChI Key: ODUDWIVBBMPTAK-UHFFFAOYSA-N
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Description

3-bromo-N-(2-cyanophenyl)-2-methylbenzamide, commonly known as BCM, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic aromatic organic compound that is used as a reagent in the synthesis of various organic compounds. BCM is also used as a catalyst in various reactions, including the synthesis of polymers and various pharmaceuticals. In addition, BCM has been used in the production of fine chemicals and has potential applications in the field of biotechnology.

Scientific Research Applications

Synthesis of Isoindolinones and Isoindolin-1-ones

  • The compound has been utilized in the assembly of substituted 3-methyleneisoindolin-1-ones through a domino reaction process involving 2-bromobenzamides and terminal alkynes, catalyzed by CuI/l-proline. This process allows for the variation of N-substituents and aromatic rings, indicating the versatility of 3-bromo-N-(2-cyanophenyl)-2-methylbenzamide in synthesizing a wide range of isoindolinones (Li Li et al., 2009).
  • Another study highlights the Cu-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones using alkynyl acids as an alkyne source. This synthesis method emphasizes the importance of ligand assistance for bromo substrates, suggesting that this compound could potentially be used in similar catalytic systems to produce isoindolinones with diverse substitutions (Anupal Gogoi et al., 2014).

Copper-catalyzed Direct Amination

  • Research demonstrates a simple copper-catalyzed direct amination of ortho-functionalized haloarenes, including 2-halobenzamide derivatives, using sodium azide as the amino source. This method synthesizes ortho-functionalized aromatic amines in good to excellent yields, showcasing potential applications of this compound in direct amination reactions to produce various aromatic amines (Haibo Zhao et al., 2010).

Synthesis of Chlorantraniliprole

  • A study on the synthesis of chlorantraniliprole, a key insecticide, involved the use of related intermediates, highlighting the potential application of this compound in synthesizing insecticidal compounds. The method involves esterification, reduction, chlorination, and aminolysis steps to produce the desired product, indicating that such bromo-substituted benzamides can serve as crucial intermediates in complex organic syntheses (Chen Yi-fen et al., 2010).

Mechanism of Action

properties

IUPAC Name

3-bromo-N-(2-cyanophenyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c1-10-12(6-4-7-13(10)16)15(19)18-14-8-3-2-5-11(14)9-17/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUDWIVBBMPTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)NC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363165-97-2
Record name Benzamide, 3-bromo-N-(2-cyanophenyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363165-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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